![molecular formula C17H24N2O3 B267009 4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267009.png)

4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, CX-5461. It is a potent inhibitor of RNA polymerase I, which makes it a promising candidate for cancer treatment.

Mechanism of Action

CX-5461 inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). This inhibition leads to a decrease in the production of ribosomes, which are essential for protein synthesis. Cancer cells are known to have high rates of protein synthesis, and CX-5461 targets this process specifically. In addition, CX-5461 has been shown to induce DNA damage, leading to cell death.

Biochemical and Physiological Effects:

CX-5461 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on protein synthesis and DNA damage, CX-5461 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the expression of genes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of CX-5461 is its specificity for cancer cells. It targets the process of protein synthesis, which is upregulated in cancer cells. In addition, CX-5461 has been shown to be effective against cancer stem cells, which are often resistant to chemotherapy drugs. However, CX-5461 has some limitations for lab experiments. Its synthesis method is complex, and the yield is relatively low. In addition, CX-5461 has been shown to have off-target effects on other RNA polymerases, which could limit its specificity.

Future Directions

There are several future directions for research on CX-5461. One area of interest is the development of more efficient synthesis methods. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CX-5461. In addition, there is interest in developing combination therapies that include CX-5461. Finally, there is interest in exploring the potential use of CX-5461 in other diseases, such as viral infections and neurodegenerative disorders.

Conclusion:

CX-5461 is a promising compound that has the potential to be used in cancer research. Its specificity for cancer cells and ability to sensitize cancer cells to other chemotherapy drugs make it a promising candidate for combination therapy. While there are limitations to its use in lab experiments, there are several future directions for research on CX-5461 that could lead to its wider use in scientific research.

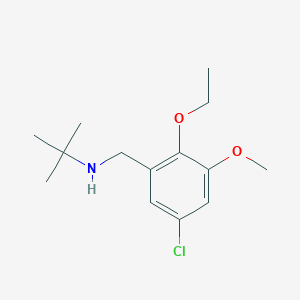

Synthesis Methods

The synthesis of CX-5461 involves several steps. The starting material is 4-bromo-N-(2-methoxyethyl)benzamide, which is reacted with cyclohexyl isocyanate to form the corresponding carbamate. This intermediate is then treated with trifluoroacetic acid to remove the protecting group and yield CX-5461. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

CX-5461 has been studied extensively for its potential use in cancer research. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, CX-5461 has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis. CX-5461 has also been shown to sensitize cancer cells to other chemotherapy drugs, making it a promising candidate for combination therapy.

properties

Product Name |

4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide |

|---|---|

Molecular Formula |

C17H24N2O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

4-(cyclohexanecarbonylamino)-N-(2-methoxyethyl)benzamide |

InChI |

InChI=1S/C17H24N2O3/c1-22-12-11-18-16(20)14-7-9-15(10-8-14)19-17(21)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,20)(H,19,21) |

InChI Key |

VCVBAQFNWQEJFC-UHFFFAOYSA-N |

SMILES |

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)

![4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B266937.png)

![N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266939.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)

![N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266954.png)

![2-{[4-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B266959.png)

![N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266960.png)

![3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266963.png)